molecular formula C9H9ClN2O5S B14854907 Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate

Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate

Cat. No.: B14854907
M. Wt: 292.70 g/mol
InChI Key: RBDOVXOLSSYIIU-UHFFFAOYSA-N
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Description

Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is a complex organic compound that belongs to the pyridine family. This compound is characterized by its unique structure, which includes an acetylamino group, a chlorosulfonyl group, and a carboxylate ester. It is often used in various chemical reactions and has significant applications in scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate typically involves multiple steps. One common method includes the acetylation of 6-amino-4-chlorosulfonylpyridine-2-carboxylate followed by esterification. The reaction conditions often require the use of acetic anhydride and a base such as pyridine to facilitate the acetylation process. The esterification step may involve methanol and a catalyst like sulfuric acid.

Industrial Production Methods

In industrial settings, the production of this compound may involve continuous flow processes to ensure high yield and purity. The use of automated reactors and precise control of reaction parameters such as temperature, pressure, and pH are crucial for large-scale synthesis.

Chemical Reactions Analysis

Types of Reactions

Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate undergoes various types of chemical reactions, including:

    Substitution Reactions: The chlorosulfonyl group can be substituted with other nucleophiles.

    Oxidation and Reduction: The compound can undergo oxidation to form sulfonic acids or reduction to form sulfides.

    Hydrolysis: The ester group can be hydrolyzed to form the corresponding carboxylic acid.

Common Reagents and Conditions

    Substitution: Reagents like sodium hydroxide or potassium carbonate in an aqueous medium.

    Oxidation: Oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride.

    Hydrolysis: Acidic or basic conditions using hydrochloric acid or sodium hydroxide.

Major Products Formed

    Substitution: Formation of sulfonamides or other substituted derivatives.

    Oxidation: Formation of sulfonic acids.

    Reduction: Formation of sulfides.

    Hydrolysis: Formation of 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylic acid.

Scientific Research Applications

Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate has diverse applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of various organic compounds.

    Biology: Employed in the study of enzyme inhibition and protein interactions.

    Medicine: Investigated for its potential use in drug development, particularly in the design of anti-inflammatory and antimicrobial agents.

    Industry: Utilized in the production of specialty chemicals and as a reagent in analytical chemistry.

Mechanism of Action

The mechanism of action of Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate involves its interaction with specific molecular targets. The acetylamino group can form hydrogen bonds with biological molecules, while the chlorosulfonyl group can participate in covalent bonding with nucleophilic sites. These interactions can inhibit enzyme activity or alter protein function, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

  • Methyl 6-(hydroxymethyl)pyridine-2-carboxylate
  • Methyl 6-chloropyridine-2-carboxylate
  • Methyl 6-chloro-3-(chlorosulfonyl)pyridine-2-carboxylate

Uniqueness

Methyl 6-(acetylamino)-4-(chlorosulfonyl)pyridine-2-carboxylate is unique due to the presence of both acetylamino and chlorosulfonyl groups, which confer distinct reactivity and biological activity. This combination of functional groups is not commonly found in similar compounds, making it a valuable molecule for specialized applications.

Properties

Molecular Formula

C9H9ClN2O5S

Molecular Weight

292.70 g/mol

IUPAC Name

methyl 6-acetamido-4-chlorosulfonylpyridine-2-carboxylate

InChI

InChI=1S/C9H9ClN2O5S/c1-5(13)11-8-4-6(18(10,15)16)3-7(12-8)9(14)17-2/h3-4H,1-2H3,(H,11,12,13)

InChI Key

RBDOVXOLSSYIIU-UHFFFAOYSA-N

Canonical SMILES

CC(=O)NC1=CC(=CC(=N1)C(=O)OC)S(=O)(=O)Cl

Origin of Product

United States

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